molecular formula C14H15N3O2 B11064533 2H-Phthalazin-1-one, 4-(piperidine-1-carbonyl)-

2H-Phthalazin-1-one, 4-(piperidine-1-carbonyl)-

Cat. No.: B11064533
M. Wt: 257.29 g/mol
InChI Key: YQAJAZUFSAJTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a phthalazinone core structure with a piperidinocarbonyl substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phthalic anhydride derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution and cyclization .

Industrial Production Methods

In an industrial setting, the production of 4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE may involve large-scale batch reactions using optimized catalysts and solvents to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazinone derivatives and piperidine-containing molecules. Examples are:

Uniqueness

What sets 4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE apart is its unique combination of the phthalazinone core with a piperidinocarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

4-(piperidine-1-carbonyl)-2H-phthalazin-1-one

InChI

InChI=1S/C14H15N3O2/c18-13-11-7-3-2-6-10(11)12(15-16-13)14(19)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2,(H,16,18)

InChI Key

YQAJAZUFSAJTSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.